8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
Description
This compound is a bis-purine-2,6-dione derivative characterized by two xanthine-like moieties linked via a propyl chain. Its molecular formula is C₁₉H₂₄N₈O₄, with an average mass of 428.453 g/mol and a monoisotopic mass of 428.192051 g/mol . The structure features:
- 1,3-Dimethyl groups on the first purine ring.
- 1,3,7-Trimethyl groups on the second purine ring.
- A propyl bridge connecting the 8-position of the first purine to the 8-position of the second.
Properties
CAS No. |
7252-38-2 |
|---|---|
Molecular Formula |
C18H22N8O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-22-10(21-14-12(22)16(28)26(5)18(30)24(14)3)8-6-7-9-19-11-13(20-9)23(2)17(29)25(4)15(11)27/h6-8H2,1-5H3,(H,19,20) |
InChI Key |
UGLNWWGMHZEWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial purposes .
Chemical Reactions Analysis
Types of Reactions
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound’s methyl-rich structure contrasts with analogs like 11d (tetrahydrofuran) and 11e (trifluoromethylphenyl), which prioritize polar or electron-withdrawing groups for target-specific interactions .
- Urea-linked derivatives (e.g., compounds I–III) exhibit higher enzyme inhibition (e.g., ACAT) due to hydrogen-bonding capacity but suffer from reduced solubility .
Pharmacokinetic Profiles :
- Short alkyl chains (e.g., ethyl/methyl in derivatives) correlate with improved oral bioavailability (BS = 0.55), whereas longer chains (e.g., heptyl) reduce it . The target compound’s methyl/ethyl groups suggest favorable absorption.
- Disulfide-linked dimers (e.g., compound 4) show stability in oxidative environments but may require metabolic activation for efficacy .
Therapeutic Potential: Vasodilatory activity is prominent in derivatives with electron-withdrawing groups (e.g., dichloro substituents in ), while the target compound’s methyl groups may favor anti-inflammatory or neuroprotective pathways . Cardiovascular activity in analogs (e.g., antiarrhythmic effects) highlights the role of piperazinyl/hydroxypropyl substituents, which are absent in the target compound .
Research Findings and Implications
- Structural Optimization : The target compound’s propyl bridge and methyl groups balance steric bulk and solubility, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
- Dual-Target Potential: Its bis-purine structure could allow simultaneous modulation of adenosine receptors (e.g., A₁ and A₂ₐ), a strategy explored in Parkinson’s disease therapeutics .
- Synthetic Feasibility : Unlike disulfide-linked dimers (e.g., compound 4), the target compound avoids challenges in dimerization purity, simplifying scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
